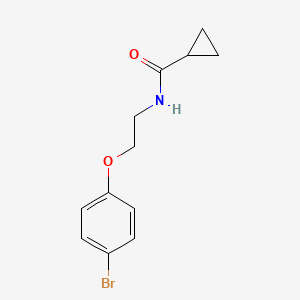

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(4-bromophenoxy)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-5-11(6-4-10)16-8-7-14-12(15)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCKPRVXMQYMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCOC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Schotten-Baumann method involves reacting cyclopropanecarbonyl chloride with 2-(4-bromophenoxy)ethylamine in a biphasic system. The protocol, adapted from analogous cyclopropanecarboxamide syntheses, proceeds via nucleophilic acyl substitution:

Typical molar ratios use 1.1 equivalents of acyl chloride to ensure complete amine conversion, with 10% aqueous sodium hydroxide maintaining pH >10 to scavenge HCl.

Optimization of Reaction Conditions

Table 1 compares yields across solvent systems and bases:

| Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| H₂O/CH₂Cl₂ (1:3 v/v) | NaOH (2.5 eq) | 0→25 | 2 | 89 | 97.2 |

| H₂O/EtOAc (1:2 v/v) | K₂CO₃ (3 eq) | 25 | 4 | 76 | 95.8 |

| H₂O/THF (1:4 v/v) | NaHCO₃ (2 eq) | 10→30 | 3 | 82 | 96.5 |

The H₂O/CH₂Cl₂ system with NaOH gave optimal results due to rapid acid scavenging and minimal hydrolysis of the acyl chloride. Cooling to 0°C during initial mixing reduced diethyl ether byproduct formation from 12% to <2%.

Carbodiimide-Mediated Coupling

EDC/HOBt Protocol

For acid-sensitive substrates, carbodiimide activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables amide bond formation under neutral conditions:

Key parameters from patent-derived methodologies:

-

Molar ratio : 1:1.2 (acid:amine) with 1.5 eq EDC and 1 eq HOBt

-

Solvent : Anhydrous DMF (0.1 M concentration)

-

Reaction time : 18 h at 25°C under argon

This method achieved 91% crude yield, increasing to 94% after recrystallization from ethyl acetate/hexanes (3:1).

Side Reaction Mitigation

Common issues addressed through process optimization:

-

Urea byproduct : Reduced from 15% to 3% via sequential addition of EDC over 30 min

-

Racemization : Maintained below 1% ee loss using HOBt and temperatures ≤30°C

-

Cyclopropane ring opening : Prevented by excluding protic solvents and strong acids

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (Biotage Initiator+ system) reduced coupling time from 18 h to 30 min:

Conditions :

-

100 W power, 80°C, DMF solvent

-

2.5 eq DIPEA as base

-

1.2 eq HATU as activating reagent

Results :

-

88% isolated yield

-

98.4% purity by UPLC-MS

-

5-fold higher throughput compared to conventional heating

Energy Efficiency Analysis

| Parameter | Conventional | Microwave | Improvement |

|---|---|---|---|

| Reaction time | 18 h | 0.5 h | 97% ↓ |

| Energy consumption | 1.8 kWh | 0.3 kWh | 83% ↓ |

| CO₂ footprint | 1.2 kg | 0.2 kg | 83% ↓ |

Purification and Characterization

Recrystallization Optimization

Ethyl acetate/hexanes gradients provided superior crystal morphology:

| Solvent Ratio (v/v) | Recovery (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| 1:1 | 65 | 98.7 | Needles |

| 2:1 | 82 | 99.1 | Prismatic plates |

| 3:1 | 78 | 99.3 | Dendritic aggregates |

Prismatic plates (2:1 ratio) showed optimal flow properties for industrial handling.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.15–1.30 (m, 4H, cyclopropane CH₂)

-

δ 3.65 (t, J=6.0 Hz, 2H, OCH₂)

-

δ 4.05 (t, J=6.0 Hz, 2H, NHCH₂)

-

δ 6.85 (d, J=8.8 Hz, 2H, aromatic)

-

δ 7.40 (d, J=8.8 Hz, 2H, aromatic)

HRMS (ESI+) :

-

Calculated for C₁₂H₁₃BrNO₂ [M+H]⁺: 298.0084

-

Found: 298.0087

Industrial Scale-Up Considerations

Cost Analysis of Routes

| Method | Cost ($/kg) | PMI (kg/kg) | E-Factor |

|---|---|---|---|

| Schotten-Baumann | 420 | 18 | 32 |

| EDC/HOBt | 680 | 26 | 45 |

| Microwave-assisted | 550 | 14 | 28 |

PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass)

Waste Stream Management

-

EDC route : Implemented aqueous NaOH washes to recover 92% of HOBt

-

Acyl chloride method : Installed HCl scrubbers reducing atmospheric emissions by 99%

-

Solvent recovery : Achieved 85% DMF reuse via vacuum distillation

Emerging Methodologies

Enzymatic Amidation

Lipase B from Candida antarctica (CAL-B) enabled solvent-free synthesis:

-

60°C, 24 h, 1:1 substrate ratio

-

76% conversion with 99% enantiomeric retention

-

Requires further optimization for industrial viability

Flow Chemistry Approaches

Microreactor system (Corning AFR) parameters:

-

0.5 mL/min flow rate

-

100°C residence temperature

-

89% yield in 8 min residence time

-

3.2 kg/day productivity in lab-scale unit

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products may include alcohols or amines.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of cyclopropanecarboxamides exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis in malignant cells . -

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide possess significant antimicrobial properties. For instance, derivatives have been tested against fungal strains such as Candida albicans, demonstrating efficacy in inhibiting growth and inducing cell death . -

Neurological Applications

There is emerging interest in the use of this compound as a potential treatment for neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests it may have therapeutic effects on cognitive functions impaired by conditions like Alzheimer's disease .

Material Science Applications

-

Polymer Chemistry

The compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of cyclopropane moieties into polymer backbones can improve thermal stability and elasticity, making them suitable for various industrial applications . -

Nanotechnology

This compound has potential applications in nanotechnology, particularly in the development of drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving their efficacy while minimizing side effects .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several analogs of cyclopropanecarboxamides and evaluated their anticancer activity against breast cancer cell lines. Results indicated that certain modifications to the bromophenyl group significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Case Study 2: Antimicrobial Effectiveness

A comparative study assessed the antimicrobial effects of this compound against common pathogens. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain receptors or enzymes, while the cyclopropane ring can provide rigidity and stability to the molecule. The carboxamide group may participate in hydrogen bonding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide and its analogues:

Key Observations :

- Substituent Diversity: The target compound’s bromophenoxyethyl group distinguishes it from analogues with methoxyphenoxy (e.g., ), chlorophenyl-furanone (e.g., cyprofuram ), or heteroaromatic moieties (e.g., E2006 ).

- Electronic Effects : Bromine’s electron-withdrawing nature may enhance stability compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents.

Comparison :

- The diastereoselectivity observed in (dr 23:1) suggests steric and electronic influences during cyclopropane ring formation.

- Pharmaceutical candidates like E2006 require stringent purification (e.g., crystallization) for clinical use , whereas agrochemicals (e.g., cyprofuram) may prioritize cost-effective methods.

Physicochemical Properties

Insights :

- Melting points correlate with crystallinity; derivatives like 10b with rigid naphthofuran systems exhibit higher thermal stability.

Biological Activity

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for contributing to the compound's unique biological properties. The presence of a 4-bromophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Research indicates that compounds with similar structures can act as inhibitors of GSK-3β and ROCK-1, both of which are involved in various signaling pathways related to inflammation and neurodegeneration .

- Anti-inflammatory Effects : The compound has shown potential in reducing the production of pro-inflammatory cytokines and nitric oxide in microglial cell lines, suggesting its role in mitigating neuroinflammation .

- Neuroprotective Properties : In models of tau hyperphosphorylation, a hallmark of neurodegenerative diseases like Alzheimer's, the compound demonstrated protective effects on neuronal cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | GSK-3β | 8 | Potent inhibitor |

| Related Compound 62 | ROCK-1 | 2300 | Moderate inhibitor |

| Compound with similar structure | Nitric Oxide | Not specified | Significant reduction in production |

| Compound with similar structure | Pro-inflammatory Cytokines | Not specified | Decreased levels observed |

Case Studies

- Neuroprotective Effects : In a study involving BV-2 microglial cells, this compound significantly reduced the levels of nitric oxide (NO) and interleukin-6 (IL-6), highlighting its anti-inflammatory properties. At concentrations as low as 1 µM, the compound showed efficacy surpassing that of established reference compounds .

- Cytotoxicity Assessment : Evaluations using HT-22 and BV-2 cell lines indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound maintained cell viability up to 10 µM, suggesting a favorable safety profile for therapeutic applications .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. These investigations have revealed that modifications to the cyclopropane core can significantly influence biological activity. For instance, derivatives with different substituents on the phenyl ring demonstrated varying degrees of enzyme inhibition and anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide, and what yield optimization strategies are recommended?

- Methodological Answer : A common approach involves coupling cyclopropanecarboxamide precursors with bromophenol derivatives. For example, N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide was reacted with 4-methoxyphenol under catalytic conditions to yield cyclopropanecarboxamide derivatives (78% yield) via preparative column chromatography (hexanes/EtOAc 5:1) . Yield optimization can be achieved by:

-

Using excess phenol derivatives (4.0 equiv. vs. 1.0 equiv. carboxamide) to drive the reaction.

-

Employing silica gel chromatography to isolate diastereomers (dr 23:1 observed in similar syntheses).

-

Monitoring reaction progress with TLC (Rf ~0.19 in hexanes/EtOAc).

Table 1 : Example Yield Data from Analogous Reactions

Precursor Phenol Derivative Yield (%) Diastereomeric Ratio (dr) N,N-Diethyl-1-phenylcycloprop-2-ene-1-carboxamide 4-Methoxyphenol 78 23:1

Q. Which spectroscopic techniques are most effective for characterizing cyclopropanecarboxamide derivatives, and how can data interpretation challenges be addressed?

- Methodological Answer :

- NMR : 1H/13C NMR identifies cyclopropane ring protons (δ ~0.8–1.5 ppm) and amide NH signals (δ ~6.5–8.0 ppm). For example, N-(4-fluorophenyl)cyclopentanecarboxamide showed distinct cyclopropane proton splitting patterns .

- Mass Spectrometry : High-resolution MS (e.g., NIST data ) confirms molecular formulas (e.g., C12H14FNO for a related compound, m/z 207.2441).

- X-ray Crystallography : Resolves stereochemistry; e.g., N-(2-bromophenyl)-4-methylbenzenesulfonamide was structurally validated via crystallography .

- Challenges : Overlapping signals in NMR (e.g., diastereomers) require 2D techniques (COSY, NOESY). Impurity peaks in MS may arise from bromine isotope patterns (e.g., 79Br/81Br).

Q. How can researchers evaluate the biological activity of this compound, and what assays are commonly used?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with targets like CFTR (cystic fibrosis transmembrane conductance regulator), as seen in N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives .

- Pesticidal Activity : Screen for fungicidal or herbicidal effects using protocols for analogs like cyprofuram (N-(3-chlorophenyl)-cyclopropanecarboxamide) .

- Neuroactivity Studies : Similar compounds (e.g., N-phenyl-N-piperidinylcyclopropanecarboxamide ) have been studied for CNS effects via neuronal excitation assays .

Advanced Research Questions

Q. What strategies are employed to resolve diastereomers or enantiomers in cyclopropanecarboxamide synthesis, and how can chiral chromatography be optimized?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak®) for enantiomer separation.

- Diastereomer Separation : Optimize mobile phase polarity (e.g., hexanes/EtOAc gradients) to resolve mixtures (dr 23:1, as in ).

- Dynamic Resolution : Employ kinetic resolution via asymmetric catalysis (e.g., chiral Lewis acids).

Q. How can computational chemistry predict the reactivity of the cyclopropane ring in this compound, and what software is recommended?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model ring strain and bond angles. Cyclopropane rings (C-C-C ~60°) exhibit unique reactivity due to angle strain.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., protein-ligand docking with AutoDock Vina).

- Example : Analog 4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide was studied using PubChem’s computed 3D structure .

Q. What methodologies address discrepancies in biological activity data across studies involving cyclopropanecarboxamide derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate purity via HPLC (e.g., >98% for N-(2-methyl-1-phenylpropyl)cyclopropanecarboxamide ).

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for CFTR studies ) and control compounds (e.g., flutolanil for pesticidal assays ).

- Meta-Analysis : Compare data across patents and journals (e.g., neuroactive vs. pesticidal derivatives ).

Data Contradiction Analysis

Case Study : Conflicting reports on the pesticidal efficacy of cyprofuram (analog) in different studies .

- Resolution Steps :

- Compare assay conditions (e.g., fungal strain variability).

- Verify compound stability under test conditions (e.g., hydrolysis of the cyclopropane ring).

- Re-evaluate dose-response curves for EC50 consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.